molecular formula C7H4ClN3O B14176247 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

Cat. No.: B14176247
M. Wt: 181.58 g/mol
InChI Key: DFKBULNGSXZERR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and carboxaldehyde substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-chloropyrazole with 2-pyridinecarboxaldehyde in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.

    Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.

    Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine-3-carboxaldehyde, 5-chloro-: Similar structure but different ring fusion pattern.

    1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-bromo-: Similar structure but with a bromo substituent instead of chloro.

    1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-: Oxidized form of the compound.

Uniqueness

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and carboxaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11)

InChI Key

DFKBULNGSXZERR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C=O)Cl

Origin of Product

United States

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